molecular formula C29H26N2O5 B14943444 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943444
M. Wt: 482.5 g/mol
InChI Key: MDMJEFSQXYULRV-RFBIWTDZSA-N
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Description

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of indole, methoxyphenyl, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl groups and the formation of the pyrrolone ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-methoxyindole-3-acetic acid: A plant hormone with growth-regulating effects.

    4-methoxyphenylacetic acid: Used in the synthesis of pharmaceuticals and fragrances.

Uniqueness

What sets 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26N2O5/c1-35-21-11-7-18(8-12-21)26-25(27(32)19-9-13-22(36-2)14-10-19)28(33)29(34)31(26)16-15-20-17-30-24-6-4-3-5-23(20)24/h3-14,17,26,30,32H,15-16H2,1-2H3/b27-25-

InChI Key

MDMJEFSQXYULRV-RFBIWTDZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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